1-Hexyn-3-ol,1-(2-Methoxyphenyl)-
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, 1-Hexyn-3-ol, a terminal propargylic alcohol, undergoes microwave-accelerated coupling-isomerization reaction (MACIR) with (hetero)aryl halides to afford the corresponding enone .Molecular Structure Analysis
The molecular structure of similar compounds like 1-Hexyn-3-ol has been analyzed. It has a molecular weight of 98.1430 and its IUPAC Standard InChI is InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3 .Chemical Reactions Analysis
1-Hexyn-3-ol undergoes a microwave-accelerated coupling-isomerization reaction (MACIR) with (hetero)aryl halides to afford the corresponding enone .Scientific Research Applications
Stereoelectronic Effects in Organic Chemistry
A study explored the stereoelectronic effects on the side-chain fragmentation of alkylaromatic radical cations, specifically looking at compounds similar to 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-. The research found that deprotonation rates increase when the C–H bond is nearly aligned with the π-system, indicating that the overlap between the scissile bond and the π-system is crucial for bond cleavage. This insight is significant for understanding reaction mechanisms in organic synthesis (Bellanova et al., 2002).
Anti-Proliferative Activity in Biological Studies
Another study highlighted the pronounced anti-proliferative activity and tumor cell selectivity of compounds structurally related to 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-. The research demonstrated that simplifying the molecule by replacing the methoxyphenyl moiety with an alkyl chain significantly increased tumor selectivity, offering insights into novel tumor-selective compounds (Thomas et al., 2017).
Catalysis and Synthesis
Research on palladium-catalyzed synthesis of tetrahydrofurans from compounds including 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, showcased innovative methods in catalysis. This study revealed a pathway for oxidative cyclization–alkoxycarbonylation, providing valuable methodology for synthesizing complex organic structures (Gabriele et al., 2000).
Molecular Structure and Photochemistry
An examination of the crystal structure of a chalcone derivative related to 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, determined by X-ray diffraction, revealed insights into the molecular architecture and potential applications in material science and organic electronics (Devarajegowda et al., 2001).
Non-Linear Optical (NLO) Properties
A study on the synthesis and structure-NLO activity evaluation of a compound similar to 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)-, showed promising non-linear optical behavior. The research, which involved DFT studies, suggested potential applications in NLO devices and organic electronics due to the material's good NLO properties (Ulahannan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(2-methoxyphenyl)hex-1-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-6-12(14)10-9-11-7-4-5-8-13(11)15-2/h4-5,7-8,12,14H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCMHFQWBKKIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#CC1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyn-3-ol,1-(2-Methoxyphenyl)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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